benzenesulfonic acid;(1S,2R)-2-fluorocyclopropanamine
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Overview
Description
Benzenesulfonic acid;(1S,2R)-2-fluorocyclopropanamine is a compound that combines the structural features of benzenesulfonic acid and (1S,2R)-2-fluorocyclopropanamine Benzenesulfonic acid is known for its strong acidic properties and is widely used in organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzenesulfonic acid;(1S,2R)-2-fluorocyclopropanamine can be achieved through a multi-step process. One common method involves the sulfonation of benzene to produce benzenesulfonic acid, followed by the introduction of the (1S,2R)-2-fluorocyclopropanamine moiety. The sulfonation reaction typically uses sulfuric acid or oleum as the sulfonating agent under controlled temperature conditions.
For the preparation of (1S,2R)-2-fluorocyclopropanamine, various synthetic approaches can be employed. One method involves the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization to form the cyclopropane ring . Another approach includes the cyclopropanation of alkenes using diazo compounds or ylides .
Industrial Production Methods
Industrial production of benzenesulfonic acid typically involves the continuous sulfonation of benzene using sulfur trioxide in a falling film reactor. The process is highly efficient and allows for large-scale production. The synthesis of (1S,2R)-2-fluorocyclopropanamine on an industrial scale may involve optimized versions of the aforementioned synthetic routes, with a focus on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonic acid;(1S,2R)-2-fluorocyclopropanamine can undergo various chemical reactions, including:
Oxidation: The sulfonic acid group can be oxidized to produce sulfonyl chlorides or other derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The sulfonic acid group can participate in nucleophilic substitution reactions to form sulfonate esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chlorine dioxide and N-chlorosuccinimide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like alcohols or amines in the presence of a base can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfonic acid group can yield sulfonyl chlorides, while reduction can produce amines or alcohols.
Scientific Research Applications
Benzenesulfonic acid;(1S,2R)-2-fluorocyclopropanamine has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds and can be used in the development of new synthetic methodologies.
Biology: The compound’s chiral nature makes it valuable in studying enzyme-substrate interactions and chiral recognition processes.
Industry: It can be used in the production of specialty chemicals and as a catalyst in certain industrial processes
Mechanism of Action
The mechanism of action of benzenesulfonic acid;(1S,2R)-2-fluorocyclopropanamine involves its interaction with specific molecular targets. The sulfonic acid group can act as a strong acid, facilitating protonation and subsequent reactions. The (1S,2R)-2-fluorocyclopropanamine moiety can interact with biological receptors or enzymes, potentially inhibiting or activating specific pathways .
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonic acid derivatives: These include compounds like toluenesulfonic acid and camphorsulfonic acid, which share the sulfonic acid functional group.
Cyclopropanamine derivatives: Compounds such as (1S,2R)-2-aminocyclopropanecarboxylic acid and (1S,2R)-2-(difluoromethyl)-1-(propoxycarbonyl)cyclopropane carboxylic acid
Uniqueness
Benzenesulfonic acid;(1S,2R)-2-fluorocyclopropanamine is unique due to the combination of the sulfonic acid group and the chiral (1S,2R)-2-fluorocyclopropanamine moiety. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C9H12FNO3S |
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Molecular Weight |
233.26 g/mol |
IUPAC Name |
benzenesulfonic acid;2-fluorocyclopropan-1-amine |
InChI |
InChI=1S/C6H6O3S.C3H6FN/c7-10(8,9)6-4-2-1-3-5-6;4-2-1-3(2)5/h1-5H,(H,7,8,9);2-3H,1,5H2 |
InChI Key |
NPKPZDJVCNLRLC-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C1F)N.C1=CC=C(C=C1)S(=O)(=O)O |
Origin of Product |
United States |
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